molecular formula C11H12ClNO3 B15331094 ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate

ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate

Cat. No.: B15331094
M. Wt: 241.67 g/mol
InChI Key: QCDLKOODPAWUOE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrano[4,3-b]pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-chloronicotinaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrano[4,3-b]pyridine core. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrano[4,3-b]pyridine derivatives.

Scientific Research Applications

Ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The chloro and ester groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-5,6-dihydro-2H-pyrano[3,2-c]pyridine-3-carboxylate
  • Ethyl 4-chloro-7,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylate

Uniqueness

Ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(14)7-5-13-9-3-4-15-6-8(9)10(7)12/h5H,2-4,6H2,1H3

InChI Key

QCDLKOODPAWUOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2CCOCC2=C1Cl

Origin of Product

United States

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